molecular formula C21H17N3O5 B11161267 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide

Cat. No.: B11161267
M. Wt: 391.4 g/mol
InChI Key: CSYLMPDXDQPREC-UHFFFAOYSA-N
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Description

4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The compound features a quinazolinone core linked to a chromone moiety through a butanamide linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Chromone Synthesis: The chromone moiety can be synthesized via the cyclization of 2-hydroxyacetophenone derivatives.

    Coupling Reaction: The quinazolinone and chromone intermediates are then coupled using a suitable linker, such as butanamide, under specific reaction conditions (e.g., using coupling agents like EDCI or DCC).

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinazolinone or chromone moieties.

    Reduction: Reduction reactions could target the carbonyl groups present in the structure.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to the carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound’s structure suggests potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Diagnostics: Possible use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: Potential incorporation into pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.

    Signal Transduction Pathways: Affecting cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone.

    Chromone Derivatives: Compounds like 6-methyl-2H-chromen-2-one.

Uniqueness

The uniqueness of 4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-(2-oxo-2H-chromen-6-yl)butanamide lies in its combined quinazolinone and chromone structure, which may confer unique biological activities and therapeutic potential compared to other compounds with only one of these moieties.

Properties

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2-oxochromen-6-yl)butanamide

InChI

InChI=1S/C21H17N3O5/c25-18(22-14-8-9-17-13(12-14)7-10-19(26)29-17)6-3-11-24-20(27)15-4-1-2-5-16(15)23-21(24)28/h1-2,4-5,7-10,12H,3,6,11H2,(H,22,25)(H,23,28)

InChI Key

CSYLMPDXDQPREC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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